molecular formula C14H14BrNO3S B3606967 N-(2-bromophenyl)-2-methoxy-5-methylbenzenesulfonamide

N-(2-bromophenyl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No.: B3606967
M. Wt: 356.24 g/mol
InChI Key: QDSKEVBDOUGANU-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2-methoxy-5-methylbenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a bromine atom attached to a phenyl ring, a methoxy group, and a methyl group attached to a benzenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)-2-methoxy-5-methylbenzenesulfonamide typically involves the following steps:

    Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol (CH3OH) and a base such as sodium hydroxide (NaOH).

    Sulfonamidation: The final step involves the formation of the sulfonamide group by reacting the brominated and methoxylated benzene derivative with a sulfonamide precursor, such as benzenesulfonyl chloride (C6H5SO2Cl), in the presence of a base like pyridine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium amide (NaNH2) or thiourea (NH2CSNH2) in polar solvents like dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of antimicrobial and anticancer agents.

Industry:

  • Utilized in the production of specialty chemicals and pharmaceuticals.
  • Applied in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-methoxy-5-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

  • N-(2-chlorophenyl)-2-methoxy-5-methylbenzenesulfonamide
  • N-(2-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide
  • N-(2-iodophenyl)-2-methoxy-5-methylbenzenesulfonamide

Uniqueness:

  • The presence of the bromine atom in N-(2-bromophenyl)-2-methoxy-5-methylbenzenesulfonamide imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets.
  • Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a distinct candidate for specific applications.

Properties

IUPAC Name

N-(2-bromophenyl)-2-methoxy-5-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO3S/c1-10-7-8-13(19-2)14(9-10)20(17,18)16-12-6-4-3-5-11(12)15/h3-9,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSKEVBDOUGANU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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